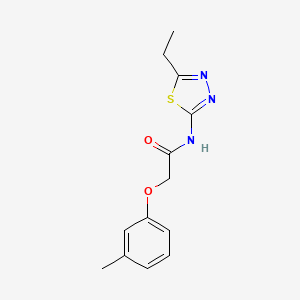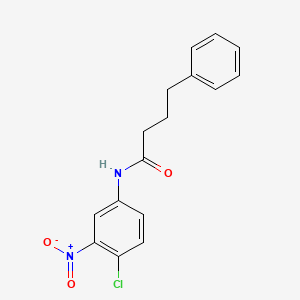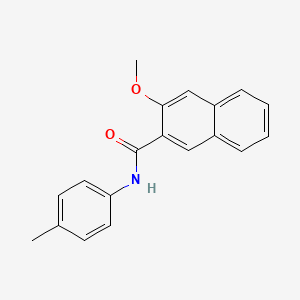
3-methoxy-N-(4-methylphenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(4-methylphenyl)-2-naphthamide, also known as MNPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MNPA is a member of the naphthamide family, which has been extensively studied for its various biological activities.
作用機序
The mechanism of action of 3-methoxy-N-(4-methylphenyl)-2-naphthamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been found to reduce the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
実験室実験の利点と制限
3-methoxy-N-(4-methylphenyl)-2-naphthamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of inflammation and cancer. However, this compound also has some limitations for lab experiments. It has not yet been extensively studied in humans, and its safety profile is not fully understood. Additionally, this compound has not yet been tested in clinical trials, so its potential therapeutic applications are not yet known.
将来の方向性
There are several future directions for research on 3-methoxy-N-(4-methylphenyl)-2-naphthamide. One area of research could focus on the development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of research could focus on the elucidation of the mechanism of action of this compound, which could provide insight into the development of new anti-inflammatory and anticancer drugs. Additionally, future research could focus on the optimization of the synthesis method of this compound, which could lead to the development of more potent analogs of this compound.
合成法
3-methoxy-N-(4-methylphenyl)-2-naphthamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxy-2-naphthoic acid to form this compound.
科学的研究の応用
3-methoxy-N-(4-methylphenyl)-2-naphthamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been shown to exhibit analgesic activity in animal models of pain. Additionally, this compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
特性
IUPAC Name |
3-methoxy-N-(4-methylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-7-9-16(10-8-13)20-19(21)17-11-14-5-3-4-6-15(14)12-18(17)22-2/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAMJCFZTDEOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5835660.png)
![N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5835667.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5835678.png)

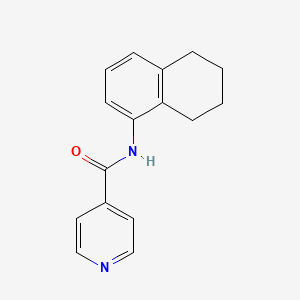
![ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5835690.png)
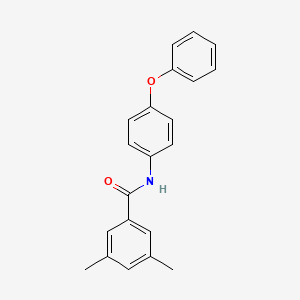
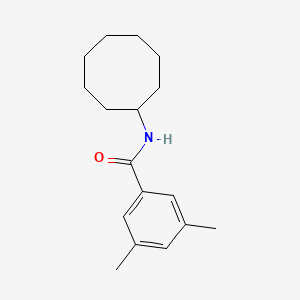
![N-[3-(acetylamino)phenyl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5835716.png)
![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5835733.png)

